
Articainic acid
Vue d'ensemble
Description
Articainic acid is the primary metabolite of articaine hydrochloride, a widely used amide local anesthetic distinguished by its esterase-sensitive structure. Articaine is rapidly hydrolyzed by plasma carboxylesterases into this compound, rendering it pharmacologically inactive . This rapid metabolism contributes to articaine's favorable safety profile, as systemic toxicity risks are mitigated by the swift inactivation and renal excretion of this compound. Approximately 40–70% of articaine is excreted as this compound, with an additional 4–15% eliminated as its glucuronide conjugate . Pharmacokinetic studies in humans report articaine's elimination half-life (T1/2) at 25.28 ± 3.3 minutes, while this compound exhibits prolonged detectability in plasma due to renal clearance mechanisms .
Méthodes De Préparation
Structural and Chemical Properties of Articainic Acid
This compound (C₁₂H₁₈N₂O₃S) features a thiophene ring substituted with methyl, carboxylic acid, and propylamino-propanoylamino groups . The compound’s molecular weight is 270.35 g/mol, and its IUPAC name reflects the positioning of functional groups critical for its pharmacological activity. The presence of both carboxylic acid and amide moieties necessitates precise synthetic control to avoid side reactions during preparation .
Synthetic Routes to this compound
Method 1: Via Articaine Hydrochloride Intermediate (CN102321067A)
This method involves a three-step synthesis starting from methyl mercaptoacetate and 2-methyl acrylonitrile :
Step 1: Formation of Intermediate B
Methyl mercaptoacetate (37.15 mol) and 2-methyl acrylonitrile (38.15 mol) react in a sodium methoxide-methanol solution. After adjusting the pH to 7 with concentrated HCl, hydrogen peroxide (30%, 5.5 L) is added to oxidize thioether linkages. Concentrated HCl (3.5 L) is then introduced, yielding Intermediate B (4-methyl-3-aminothiophene-2-carboxylic acid derivative) .
Step 2: Synthesis of Intermediate C
Intermediate B (19.28 mol) is dissolved in dichloromethane containing pyridine (56.40 mol). α-Chloropropionyl chloride (38.50 mol) is added dropwise, forming Intermediate C via N-acylation. The product is washed, dried, and concentrated under reduced pressure .
Step 3: Amination and Acidification
Intermediate C (11.86 mol) in dimethyl sulfoxide (DMSO) is reacted with n-propylamine (25.49 mol) at room temperature for 24 hours. The mixture is quenched with ice water, extracted with ethyl acetate, and concentrated. The oily residue is dissolved in acetone, acidified to pH 5–6 with HCl, and crystallized to yield this compound as a hydrochloride salt. Purification via recrystallization from ethanol and acetone achieves >99% purity .
Key Data:
-
Purity: >99% (HPLC)
Method 2: Direct Amidation-Amination Approach (CN102060840B)
This alternative route uses 4-methyl-3-aminothiophene-2-methyl formiate as the starting material :
Step 1: Amidation with 2-Chloropropionyl Chloride
The starting material reacts with 2-chloropropionyl chloride (1.2 equiv) in the presence of triethylamine (1.8 equiv) at 0–30°C for 4–6 hours. The reaction proceeds via nucleophilic acyl substitution, forming an amide intermediate .
Step 2: Amination with n-Propylamine
The amide intermediate is dissolved in dimethylformamide (DMF) and reacted with n-propylamine (2–4 equiv) at 45–55°C for 22–26 hours. The crude product is extracted with ethyl acetate, dried, and acidified with HCl to precipitate this compound hydrochloride .
Key Data:
-
Reaction Time: 24 hours (optimal)
Comparative Analysis of Synthetic Methods
Parameter | Method 1 (CN102321067A) | Method 2 (CN102060840B) |
---|---|---|
Starting Materials | Methyl mercaptoacetate | 4-Methyl-3-aminothiophene-2-methyl formiate |
Key Reagents | α-Chloropropionyl chloride, n-propylamine | 2-Chloropropionyl chloride, n-propylamine |
Reaction Temperature | 0–60°C (step-dependent) | 0–55°C (step-dependent) |
Total Yield (Purified) | 76.6% | 85% |
Purity | >99% | >98% |
Industrial Scalability | High (batch sizes up to 3.1 kg) | Moderate (requires DMF removal) |
Method 1 offers superior scalability and avoids DMF, a high-boiling solvent complicating purification . However, Method 2 achieves higher post-purification yields due to optimized amination conditions . Both methods require strict pH control during acidification to prevent decomposition of the thiophene ring .
Critical Challenges in this compound Synthesis
Byproduct Formation
Oxidation of the thiophene ring during HCl treatment can generate sulfoxide derivatives, necessitating inert atmospheres in later stages . The use of hydrogen peroxide in Method 1 introduces risk of over-oxidation, mitigated by precise stoichiometric control .
Purification Optimization
Recrystallization from acetone-ethanol mixtures (Method 1) removes unreacted n-propylamine and chloride salts . In contrast, Method 2 employs activated carbon decolorization, effective for removing polymeric impurities .
Industrial-Scale Adaptations
Large-scale production (e.g., 3.1 kg batches) uses automated dosing systems for HCl and n-propylamine to maintain reproducibility . Continuous flow chemistry has been explored for Step 2 of Method 1, reducing reaction time from 24 hours to 8 hours .
Analyse Des Réactions Chimiques
Formation of Articainic Acid
This compound is produced through the hydrolysis of articaine, specifically the breakdown of the carbomethoxy group.
Hydrolysis Reaction:
This reaction is rapid and is the primary metabolic pathway for articaine . The enzyme responsible for this hydrolysis is plasma carboxyesterase .
Further Metabolism
This compound undergoes further metabolism, primarily through glucuronidation in the kidneys . This process involves the addition of a glucuronic acid molecule to this compound, forming this compound glucuronide, which is then excreted in the urine .
Glucuronidation Reaction:
Electrochemical Behavior of Articaine (Precursor to this compound)
While the search results do not directly detail the electrochemical reactions of this compound, they do provide information on the electrochemical behavior of articaine, its precursor. Articaine's electrochemical oxidation has been studied using cyclic voltammetry, which provides insight into its redox properties .
- Electrochemical Oxidation: Articaine HCl undergoes irreversible oxidation at a carbon paste electrode (CPE) . The oxidation process is pH-dependent, with the anodic peak potential shifting negatively as pH increases, indicating the involvement of protons in the reaction .
- Effect of pH: Higher peak currents are achieved using Britton-Robinson (BR) buffer at pH 7.0 .
- Effect of SDS: The presence of sodium dodecyl sulfate (SDS) enhances the anodic peak current, showing a catalytic effect .
- Effect of Scan Rate: Increasing scan rates shifts the anodic peak slightly to a positive potential direction, with the peak current increasing remarkably . The electrochemical oxidation of articaine HCl at CPE is diffusion-controlled with an adsorption contribution .
Allergic Reactions
Applications De Recherche Scientifique
Pharmacokinetics of Articainic Acid
This compound is primarily formed through the hydrolysis of articaine, an amide local anesthetic. The pharmacokinetic profile of this compound is crucial for understanding its effectiveness and safety in clinical applications.
- Absorption and Elimination : After administration, articaine is rapidly absorbed and metabolized into this compound. Studies have shown that the elimination half-life of this compound ranges from approximately 0.90 to 2.44 hours, depending on the method of administration and individual patient factors .
- Renal Excretion : A significant portion (40-70%) of the administered dose is excreted as this compound, indicating its role as a primary metabolite . The renal clearance rates for this compound vary widely, reflecting individual metabolic differences.
Clinical Applications
This compound has been studied extensively for its applications in local anesthesia, particularly in dental procedures.
- Efficacy in Dental Procedures : Clinical studies have compared the efficacy of articaine (and by extension, its metabolite) to other local anesthetics such as lidocaine. Articaine has demonstrated comparable effectiveness with a rapid onset of action, making it suitable for various dental procedures .
- Regional Anesthesia : Articaine's ability to be metabolized into this compound during regional anesthesia has been documented. For instance, a study involving intravenous regional anesthesia showed that after tourniquet release, plasma concentrations of this compound were higher than those of articaine itself, indicating significant metabolism during the procedure .
Case Studies
Several case studies highlight the practical applications and implications of this compound in clinical settings:
- Intravenous Regional Anesthesia :
-
Pharmacokinetics in Red Deer :
- Research on red deer indicated that following subcutaneous administration around antler pedicles, this compound was detected at significant concentrations shortly after administration. This suggests potential applications in veterinary medicine for pain management during procedures like antler removal .
- Comparative Studies :
Data Tables
The following tables summarize key pharmacokinetic parameters and clinical findings related to this compound.
Parameter | Articaine | This compound |
---|---|---|
Elimination Half-Life | 0.54 - 2.44 hours | 0.90 - 2.44 hours |
Renal Excretion | 40-70% as metabolite | Major pathway |
Maximum Plasma Concentration (Cmax) | Varies by study | Detected post-administration |
Mécanisme D'action
Articainic acid itself does not have a direct mechanism of action as it is an inactive metabolite. its parent compound, articaine, exerts its effects by blocking nerve conduction. Articaine binds to the alpha-subunit of voltage-gated sodium channels within the inner cavity of the nerve, preventing the initiation and propagation of nerve impulses .
Comparaison Avec Des Composés Similaires
Articainic acid is compared below with metabolites of structurally or functionally analogous local anesthetics, such as lidocaine (metabolite: monoethylglycinexylidide, MEGX) and prilocaine (metabolite: o-toluidine). Key differences in metabolism, pharmacokinetics, and clinical implications are summarized in Table 1.
Table 1: Comparative Analysis of this compound and Metabolites of Similar Local Anesthetics
Key Findings:
Metabolic Efficiency : Articaine is metabolized faster than lidocaine or prilocaine due to its susceptibility to plasma esterases, reducing systemic exposure . In contrast, lidocaine and prilocaine rely on hepatic metabolism, which is slower and subject to interindividual variability .
Metabolite Toxicity : Unlike MEGX (lidocaine metabolite) and o-toluidine (prilocaine metabolite), this compound is inactive, minimizing post-metabolic toxicity risks .
Research Findings and Clinical Implications
- Pediatric Use : this compound’s rapid clearance (T1/2 ~25 min) allows safe use in children without dose adjustments, whereas lidocaine’s longer half-life increases overdose risks in younger patients .
- Renal Impairment : this compound accumulation is unlikely in mild renal dysfunction but may occur in severe cases, necessitating caution to avoid systemic toxicity .
- Analytical Methods : LC-MS/MS assays quantify this compound with high precision (LLOQ: 0.02 mg/L), facilitating pharmacokinetic comparisons between articaine and lidocaine in clinical studies .
Activité Biologique
Articainic acid is a key metabolite of articaine, a widely used local anesthetic in dental and medical procedures. Understanding the biological activity of this compound is essential for assessing its pharmacological effects, safety profile, and potential therapeutic applications. This article reviews the available literature on the biological activity of this compound, including its pharmacokinetics, metabolic pathways, and case studies that illustrate its clinical relevance.
1. Pharmacokinetics of this compound
This compound is primarily formed through the hydrolysis of articaine, which is metabolized by plasma cholinesterases. The pharmacokinetic properties of this compound have been studied in various contexts, including human patients and animal models.
Key Findings:
- Elimination Half-Life : The elimination half-life of this compound ranges from approximately 0.90 hours to 1.12 hours depending on the study and the method of administration .
- Plasma Concentrations : After intravenous administration of articaine, peak plasma concentrations (C_max) of this compound were observed at around 0.5 hours post-administration, with values reaching approximately 762.6 ng/mL in controlled studies .
- Excretion : About 75% of this compound is excreted unchanged by the kidneys, while the remainder undergoes glucuronidation before elimination .
2. Metabolic Pathways
This compound's metabolism involves several pathways that influence its biological activity and safety:
- Hydrolysis : Articaine is hydrolyzed to this compound by plasma cholinesterases shortly after administration. This rapid metabolism contributes to its short duration of action.
- Glucuronidation : In the kidneys, this compound can undergo further metabolism to form glucuronide conjugates, which are then excreted in urine .
3. Biological Activity and Toxicity
Although this compound is considered an inactive metabolite compared to other local anesthetics' metabolites, its role in potential toxicity has been examined:
- Neurotoxicity : Unlike some metabolites of lidocaine that may exhibit neurotoxic effects, this compound does not demonstrate significant neurotoxicity . This characteristic makes articaine a safer option for local anesthesia.
- Clinical Observations : Reports indicate that elevated levels of this compound can occur in patients with renal impairment, raising concerns about local anesthetic systemic toxicity (LAST) under certain conditions .
4. Case Studies
Several case studies highlight the clinical implications of this compound's pharmacokinetics and biological activity:
- Study on Regional Anesthesia : In a study involving ten patients undergoing hand surgery with intravenous regional anesthesia using articaine, it was noted that after tourniquet release, concentrations of this compound exceeded those of articaine itself, indicating significant regional metabolism during the procedure .
- Animal Studies : Research conducted on red deer demonstrated a clear pharmacokinetic profile for both articaine and its metabolite, allowing for insights into their absorption and elimination characteristics in veterinary applications .
5. Summary Table of Key Data
Parameter | Articaine | This compound |
---|---|---|
Molecular Structure | Amide local anesthetic | Inactive metabolite |
Elimination Half-Life | ~1 hour | ~0.90 - 1.12 hours |
C_max (Plasma Concentration) | Varies by study | ~762.6 ng/mL |
Excretion | Primarily renal | Unchanged (~75%) |
Clinical Significance | Effective local anesthesia; low neurotoxicity | Minimal clinical activity |
Q & A
Basic Research Questions
Q. What analytical methods are most reliable for quantifying articainic acid in biological matrices, and how can cross-reactivity with structurally similar metabolites be minimized?
- Methodological Answer : High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is widely used due to its specificity and sensitivity. To minimize cross-reactivity, researchers should optimize chromatographic separation (e.g., using C18 columns with gradient elution) and employ selective ion transitions for this compound. Calibration curves spiked into untreated plasma (as in red deer studies) are critical for validation . Cross-reactivity can be further assessed by comparing retention times and fragmentation patterns of this compound with potential interferents.
Q. How can researchers design reproducible pharmacokinetic studies for this compound in animal models?
- Methodological Answer : Follow guidelines for detailed experimental documentation, including dose administration routes (e.g., subcutaneous injection), sampling intervals, and matrix preparation (e.g., plasma stabilization). Include at least five replicates per time point and validate assays using blank matrices spiked with known concentrations. Ensure consistency in animal physiology (e.g., age, weight) and environmental conditions. Data should be reported with error margins and statistical significance tests (e.g., ANOVA for inter-group comparisons) .
Q. What are the metabolic pathways of articaine hydrochloride leading to this compound formation, and how do enzymatic variations across species affect these pathways?
- Methodological Answer : Articaine is primarily hydrolyzed by plasma esterases to this compound. In vitro studies using liver microsomes or recombinant enzymes (e.g., carboxylesterases) can identify species-specific metabolism. For cross-species comparisons, researchers should measure enzyme kinetics (Km, Vmax) and use inhibitors like bis-4-nitrophenyl phosphate to confirm esterase involvement. Differences in metabolic rates between humans and non-model organisms (e.g., red deer) highlight the need for controlled in vivo validations .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s pharmacokinetic half-life in different experimental models?
- Methodological Answer : Contradictions often arise from interspecies variability or methodological discrepancies (e.g., sampling frequency, detection limits). Perform meta-analyses of existing studies to identify confounding variables (e.g., renal excretion rates, protein binding). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to reconcile differences and validate assumptions with independent datasets. Transparent reporting of assay limitations (e.g., lower limits of quantification) is critical .
Q. What experimental strategies can isolate this compound’s pharmacological effects from its parent compound, articaine, in neurotoxicity studies?
- Methodological Answer : Employ selective pharmacological inhibitors (e.g., esterase inhibitors to block articaine hydrolysis) in cell-based or ex vivo models. Use isotopically labeled articaine (e.g., deuterated analogs) to track metabolite formation via mass spectrometry. Pair these with functional assays (e.g., patch-clamp electrophysiology) to differentiate sodium channel blockade by articaine versus this compound. Controls should include this compound synthesized independently of in vivo metabolism .
Q. How can computational modeling improve the prediction of this compound’s tissue distribution in understudied species?
- Methodological Answer : Physiologically based pharmacokinetic (PBPK) models integrate in vitro data (e.g., partition coefficients, clearance rates) with species-specific physiological parameters (e.g., blood flow rates, organ volumes). Validate models using sparse sampling data from non-traditional species (e.g., red deer) and refine them with Bayesian inference. Open-source tools like GNU MCSim enhance reproducibility, while sensitivity analyses identify critical parameters (e.g., esterase activity) for further empirical testing .
Q. What statistical approaches are optimal for analyzing clustered pharmacokinetic data (e.g., repeated measurements from the same subject)?
- Methodological Answer : Mixed-effects models account for intra-subject correlation and missing data. For non-linear pharmacokinetic profiles, use the first-order conditional estimation (FOCE) method. Software like NONMEM or Monolix facilitates hierarchical modeling. Sensitivity analyses should assess robustness to distributional assumptions (e.g., log-normal vs. Gaussian errors). Report model diagnostics (e.g., residual plots, AIC/BIC values) to justify methodological choices .
Q. Methodological Best Practices
- Reproducibility : Document experimental protocols in line with journal guidelines (e.g., Beilstein Journal of Organic Chemistry), including raw data, calibration curves, and chromatograms as supplementary materials .
- Data Contradictions : Apply triangulation by combining in vitro, in vivo, and in silico data to resolve inconsistencies .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and species-specific ethical approvals per Arctic research guidelines .
Propriétés
IUPAC Name |
4-methyl-3-[2-(propylamino)propanoylamino]thiophene-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3S/c1-4-5-13-8(3)11(15)14-9-7(2)6-18-10(9)12(16)17/h6,8,13H,4-5H2,1-3H3,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUPKINKNYDFRIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(C)C(=O)NC1=C(SC=C1C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50921296 | |
Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114176-52-2 | |
Record name | 2-Carboxyarticaine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114176522 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-{[1-Hydroxy-2-(propylamino)propylidene]amino}-4-methylthiophene-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50921296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ARTICAINE ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/99R4WP7QC7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.